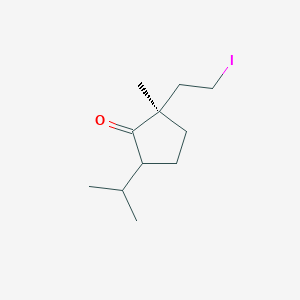
Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- is a specialized organic compound with a unique structure that includes an iodoethyl group, a methyl group, and an isopropyl group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions, using appropriate alkyl halides and a strong base like sodium hydride.
Stereoselective Synthesis: The (2R)- configuration is achieved through stereoselective synthesis, ensuring the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodo group or to convert the carbonyl group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with specialized properties, such as polymers and resins.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- involves its interaction with molecular targets, such as enzymes or receptors. The iodoethyl group can participate in halogen bonding, while the cyclopentanone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-(2-iodoethyl)-2-methyl-: Similar structure but lacks the isopropyl group.
Cyclopentanone, 2-(2-bromoethyl)-2-methyl-5-(1-methylethyl)-, (2R)-: Similar structure but with a bromo group instead of an iodo group.
Cyclopentanone, 2-(2-chloroethyl)-2-methyl-5-(1-methylethyl)-, (2R)-: Similar structure but with a chloro group instead of an iodo group.
Uniqueness
Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- is unique due to the presence of the iodo group, which can participate in specific chemical reactions and interactions that other halogenated compounds may not. The (2R)- configuration also provides stereochemical specificity, which can be crucial in biological applications.
Properties
CAS No. |
868615-35-4 |
|---|---|
Molecular Formula |
C11H19IO |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
(2R)-2-(2-iodoethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C11H19IO/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9H,4-7H2,1-3H3/t9?,11-/m1/s1 |
InChI Key |
AFWAHJXCEYNSHS-HCCKASOXSA-N |
Isomeric SMILES |
CC(C)C1CC[C@](C1=O)(C)CCI |
Canonical SMILES |
CC(C)C1CCC(C1=O)(C)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
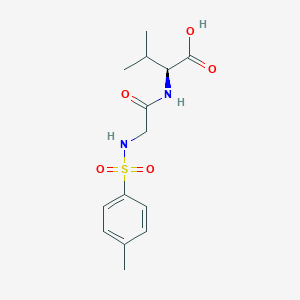
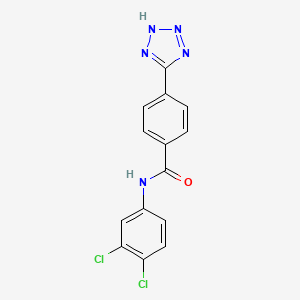
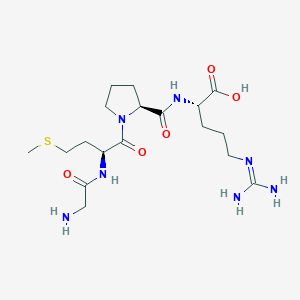
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
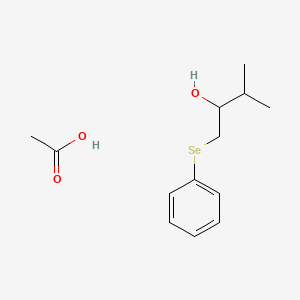
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)
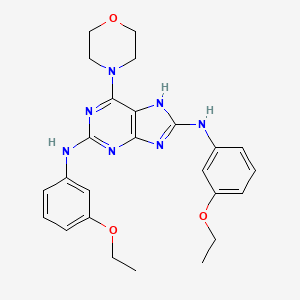
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
